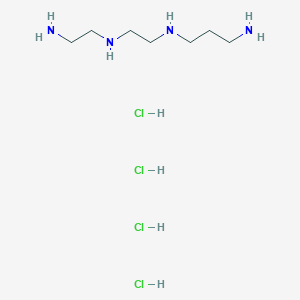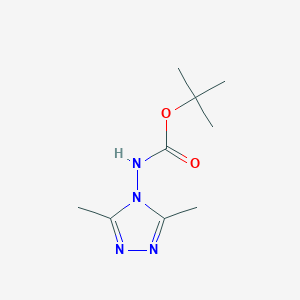
4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンズアミド
概要
説明
Synthesis Analysis
The synthesis of compounds related to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, including substitution reactions. Huang et al. (2021) described the synthesis of boric acid ester intermediates with benzene rings through a three-step substitution reaction, which is confirmed by spectroscopic methods such as FTIR, NMR, and mass spectrometry. The molecular structures were further elucidated using density functional theory (DFT) and single-crystal X-ray diffraction, showing consistency between DFT-optimized structures and experimental data (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds was confirmed using techniques like FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. These studies revealed the conformational and crystallographic features, providing insights into the molecular geometry and electronic structure. The DFT calculations offered a deeper understanding of the molecular electrostatic potential and frontier molecular orbitals, highlighting the physicochemical properties of the compounds (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide derivatives are influenced by the boron-containing dioxaborolane ring. This moiety plays a crucial role in facilitating various organic transformations, such as Suzuki-Miyaura cross-coupling reactions. The electronic and steric properties of the dioxaborolane ring can significantly affect the reactivity patterns, making these compounds valuable intermediates in organic synthesis.
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystallinity of these compounds are determined by their molecular structure. The presence of the dioxaborolane ring and benzamide moiety influences these properties, which are essential for their application in chemical synthesis. The solid-state structure, analyzed through X-ray diffraction, provides insights into the molecular packing and intermolecular interactions, affecting the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the application of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide derivatives in organic synthesis. These properties are influenced by the electron-withdrawing or donating nature of the substituents on the benzamide and dioxaborolane moieties. Understanding these chemical properties is crucial for designing and executing chemical reactions involving these compounds.
科学的研究の応用
有機合成と医薬品化学
この化合物は、特に複雑な分子の構築において、有機合成における貴重な試薬です。これは、医薬品の合成における炭素-炭素結合の形成に不可欠な鈴木-宮浦クロスカップリング反応で使用されます。 例えば、これは、クリゾチニブ(癌治療に使用される薬剤)などの生物活性化合物の合成における中間体として役立ちます .
材料科学
材料科学において、この化合物は、独自の特性を持つ新規材料の開発に貢献しています。これは、ベンゾチアゾールと電子豊富なアレーンユニットを組み合わせた光学および電気化学コポリマーの合成に使用されます。 これらのコポリマーは、有機発光ダイオード(OLED)や太陽電池などの有機エレクトロニクスで潜在的な用途があります .
作用機序
Target of Action
Similar compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in the synthesis of biologically active compounds, suggesting that they may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures are known to undergo reactions such as borylation and phosphitylation , which can result in the formation of useful glycosyl donors and ligands . These reactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in the suzuki-miyaura cross-coupling reaction , a type of chemical reaction where two organic compounds are joined together with the aid of a metal catalyst.
Result of Action
Similar compounds are often used in the synthesis of biologically active compounds , suggesting that they may have a variety of effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is known to facilitate the borylation reaction . Additionally, the compound’s stability may be affected by factors such as temperature and the presence of oxygen .
特性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEMAGLLVQDEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375242 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179117-44-3 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

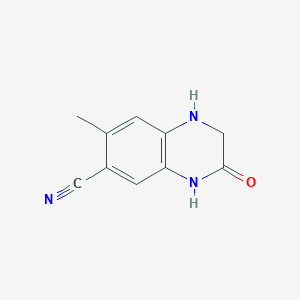
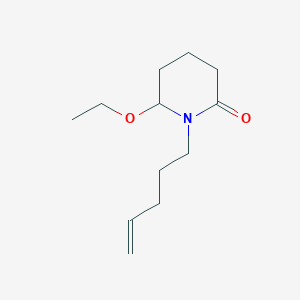
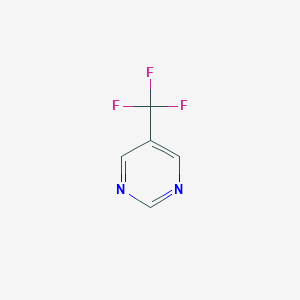

![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)
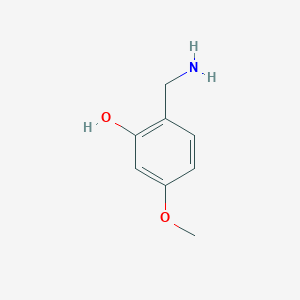
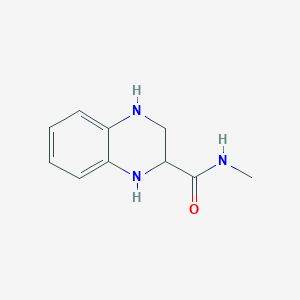
![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)
![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)


